N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-27-16-15-22-21-13(24(15)7-6-18-16)8-19-14(25)9-23-10-20-12-5-3-2-4-11(12)17(23)26/h2-7,10H,8-9H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSTVOYAKVNUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound belongs to a class of derivatives known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 339.355 g/mol. Its structure features a triazole ring fused with a pyrazine moiety and is further substituted with methoxy groups and an acetamide functional group. The presence of these structural elements is crucial for its biological activity.
Antibacterial Activity
This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it shows moderate to good antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these bacteria have been reported to be comparable to first-line antibacterial agents like ampicillin .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), have demonstrated promising results. The compound exhibited IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These values suggest that the compound could serve as a potential c-Met kinase inhibitor, which is significant in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Triazolo-Pyrazine Core : This core structure is known for its role in various biological activities.
- Methoxy Substituent : The methoxy group enhances lipophilicity and may improve bioavailability.
- Quinazolinone Moiety : This part contributes to the anticancer properties by potentially interacting with specific cellular targets.
Study on Antibacterial Properties
In a study evaluating several triazolo[4,3-a]pyrazine derivatives, including this compound, researchers found that some derivatives exhibited MICs as low as 16 μg/mL against E. coli and 32 μg/mL against S. aureus . These findings underscore the compound's potential as an effective antibacterial agent.
Study on Antitumor Activity
Another significant study reported that the compound demonstrated effective inhibition of tumor cell growth through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression. The results were corroborated by molecular docking studies that suggested strong binding affinity to c-Met kinase .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Antitumor Activity : Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyrazine, similar to this compound, demonstrate significant antitumor properties. For instance, a derivative with a similar structure exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating potent anti-cancer effects .
- Antibacterial Properties : The triazolo[4,3-a]pyrazine scaffold has been linked to antibacterial activities against both Gram-positive and Gram-negative bacteria. Some derivatives showed MIC values comparable to standard antibiotics like ampicillin .
- Kinase Inhibition : The compound targets key kinases such as c-Met and VEGFR-2, which are crucial in cancer progression and angiogenesis. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
Case Studies
Several studies highlight the applications of compounds within this class:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural, synthetic, and functional aspects of the target compound with analogous derivatives reported in the literature.
Structural and Physicochemical Properties
*Estimated based on analogs: C₁₉H₁₈N₈O₃ (MW ~405).
Pharmacological and Functional Insights
- Target Compound: The 4-oxoquinazolinone moiety is associated with kinase inhibition (e.g., EGFR), while the triazolopyrazine core may modulate adenosine receptors (A₁/A₂ₐ) .
- Antioxidant Derivatives () : Compounds like 79 () incorporate thiazolidine rings linked to triazolopyrazines, demonstrating dual antioxidant and receptor-binding capabilities .
Key Differentiators
- Methoxy vs. Hydroxyl/Chloro Groups : The 8-methoxy group in the target compound likely reduces metabolic oxidation compared to hydroxyl analogs () and avoids steric hindrance from bulkier substituents like chlorobenzylthio () .
- Acetamide Linker: Common across analogs, this linker provides structural flexibility, enabling attachment to diverse pharmacophores (e.g., benzoxazolone in or phthalazinone in ) .
Q & A
Q. Which analytical techniques assess stability under physiological conditions?
- Protocols :
- HPLC-UV/MS : Monitor degradation in simulated gastric fluid (pH 2) over 24h .
- LC-NMR : Identify hydrolysis products (e.g., free quinazolinone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
